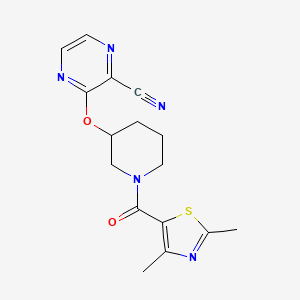

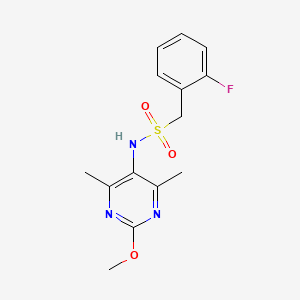

![molecular formula C15H10F2N2O2S B2894820 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide CAS No. 907974-30-5](/img/structure/B2894820.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found to exhibit a wide range of biological activities, including anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the structure of N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide was analyzed based on its IR, 1H NMR data .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, the obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Screening

N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide and its derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This suggests their potential as therapeutic agents for treating microbial diseases, highlighting the importance of the thiazole derivatives in medical research for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Molecular Docking and Structural Analysis

The structural motif of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide, particularly its ability to adopt non-planar conformations, has been found suitable for metal-catalyzed C-H bond functionalization reactions. Such properties make it a valuable compound for chemical synthesis and drug development processes, offering insights into molecular interactions that can facilitate the design of more efficient catalysts and therapeutic agents (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Photodynamic Therapy Applications

Thiazole derivatives, including N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide, have shown promise in the development of photosensitizers for photodynamic therapy (PDT). Their photophysical and photochemical properties suggest potential use in treating cancer, with high singlet oxygen quantum yields and appropriate photodegradation quantum yields indicating their efficiency in Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity through p53 Activation

Isoxazole derivatives of N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide have demonstrated significant anti-cancer activity by inducing G2/M cell cycle arrest and apoptosis via mitochondrial-dependent pathways. These findings underscore the compound's role in regulating the balance between cell proliferation and apoptosis, offering a potential therapeutic strategy for colon cancer treatment through p53 activation (Kumbhare et al., 2014).

FtsZ Allosteric Inhibition

The 2,6-difluorobenzamide motif, including variants like N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide, plays a critical role in the allosteric inhibition of the bacterial protein FtsZ. Insights from conformational analysis and molecular docking studies have revealed that fluorination increases the anti-Staphylococcus aureus activity by enabling the compound to adopt conformations favorable for interacting with the FtsZ protein, suggesting a promising avenue for developing new antibacterial agents (Barbier et al., 2023).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2S/c1-21-11-5-3-2-4-9(11)14(20)19-15-18-13-10(17)6-8(16)7-12(13)22-15/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAVHDFPQPDMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

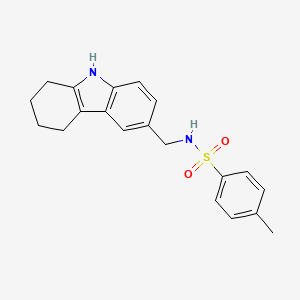

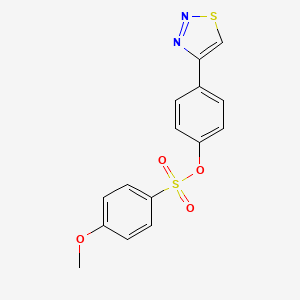

![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)

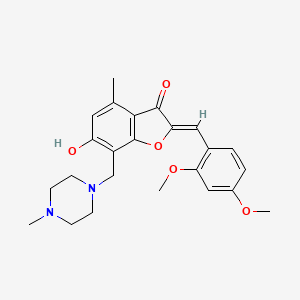

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2894748.png)

![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)

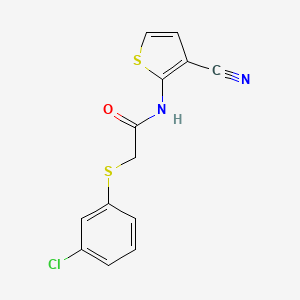

![3-(2-pyridylmethyl)-2-sulfanylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894750.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2894756.png)

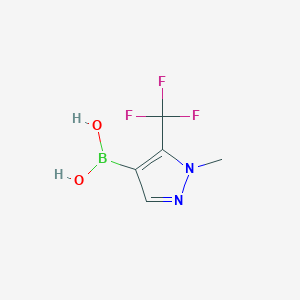

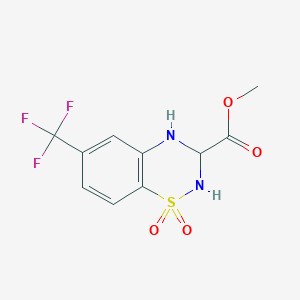

![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2894759.png)